molecular formula C5H10ClN B7909039 1-Bicyclo[1.1.1]pentanylazanium;chloride

1-Bicyclo[1.1.1]pentanylazanium;chloride

Cat. No.: B7909039
M. Wt: 119.59 g/mol
InChI Key: LQKLVOWNBKJRJE-UHFFFAOYSA-N
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Description

1-Bicyclo[1.1.1]pentanylazanium;chloride is a bicyclic ammonium salt characterized by a strained bicyclo[1.1.1]pentane scaffold with an azanium (NH₃⁺) group and a chloride counterion. Its synthesis often involves radical or electrophilic functionalization of [1.1.1]propellane precursors, followed by ammonium salt formation .

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKLVOWNBKJRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics and Bioisosterism

Bicyclo[1.1.1]pentane compounds are characterized by their rigid, three-dimensional structure, which allows them to mimic the properties of traditional aromatic rings, such as phenyl groups. This capability makes them valuable as bioisosteres in drug design, where they can replace phenyl rings without significantly altering the biological activity of the parent compound .

Table 1: Comparison of Bicyclo[1.1.1]pentane and Phenyl Ring Properties

PropertyBicyclo[1.1.1]pentanePhenyl Ring
RigidityHighLow
Three-dimensionalityYesNo
LipophilicityModerateHigh
Metabolic StabilityImprovedVariable

Anticancer Research

Bicyclo[1.1.1]pentane derivatives have been explored as potent inhibitors of indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion . The modification of traditional scaffolds with BCPs has resulted in compounds with enhanced potency and selectivity, showcasing their potential in oncology.

Antibacterial Activity

Research has demonstrated that BCP analogues exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, outperforming conventional antibiotics like ciprofloxacin against resistant strains such as Staphylococcus aureus . This highlights the utility of BCPs in combating antibiotic resistance.

Case Study 1: IDO Inhibition

A study reported the development of a novel BCP-based inhibitor that effectively displaced heme from IDO, leading to enhanced pharmacokinetic profiles compared to traditional inhibitors . This case underscores the importance of BCPs in developing next-generation cancer therapeutics.

Case Study 2: Antibacterial Agents

The compound U-87947E, which incorporates a bicyclo[1.1.1]pentane moiety, demonstrated superior activity against resistant bacterial strains compared to existing treatments, indicating its potential as a new class of antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[1.1.1]pentane scaffold has been extensively modified to explore structure-activity relationships. Below is a detailed comparison of 1-Bicyclo[1.1.1]pentanylazanium;chloride with key analogs:

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₅H₁₀ClN 119.59 g/mol -NH₃⁺, -Cl Bioisostere for tert-butyl or phenyl groups; high solubility in polar solvents
1-Bicyclo[1.1.1]pentylamine hydrochloride (CAS 22287-35-0) C₅H₁₀ClN 119.59 g/mol -NH₂·HCl Intermediate for peptide mimetics; used in kinase inhibitors
2-(1-Bicyclo[1.1.1]pentanyl)ethanamine hydrochloride C₇H₁₄ClN 147.65 g/mol -CH₂CH₂NH₂·HCl Extended carbon chain improves lipophilicity; explored in CNS-targeting drugs
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride C₆H₈ClN₃ 169.61 g/mol -CN, -NH₂·HCl Nitrile group enhances electrophilicity; used in click chemistry
Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride C₇H₁₄Cl₂N₂ 227.09 g/mol -NH₂·HCl (×2) Dual amine functionality for crosslinking; applied in polymer chemistry
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (SPC-a849a) C₈H₁₄ClNO₂ 191.66 g/mol -COOEt, -NH₂·HCl Ester group enables prodrug strategies; improved membrane permeability

Reactivity and Stability

  • The azanium group in this compound increases water solubility but reduces thermal stability compared to neutral analogs like 1-Bicyclo[1.1.1]pentanecarbonitrile .
  • Fluorinated derivatives (e.g., 3-(difluoromethyl)-) exhibit enhanced metabolic stability in vivo due to reduced oxidative metabolism .
  • Dihydrochloride salts (e.g., Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride) show higher crystallinity, aiding purification .

Preparation Methods

Key Advantages:

  • Safety : Eliminates explosive intermediates from earlier routes.

  • Scalability : Gram-scale production feasible with 72% overall yield.

  • Cost-Efficiency : Mn(dpm)₃ catalyst is recyclable, reducing metal waste.

Photochemical Radical Addition and Functionalization

ChemRxiv details a photochemical strategy leveraging alkyl iodide additions to [1.1.1]propellane (Table 1). While optimized for alkyl-BCP iodides, subsequent functional group interconversions enable access to 1-BCP amine hydrochloride:

  • Radical Addition : Irradiation (365 nm) of propellane with methyl iodide in flow reactors forms BCP-iodides (62–92% yield).

  • Azide Formation : BCP-iodides undergo azide substitution (NaN₃, DMF).

  • Staudinger Reduction : Azides are reduced to amines using triphenylphosphine, followed by HCl quenching.

Optimization Insights:

  • Wavelength : 365 nm maximizes radical generation while minimizing side reactions.

  • Flow Chemistry : Enhances mixing and reduces reaction time to <30 minutes.

Continuous Flow Synthesis of [1.1.1]Propellane Precursors

RSC Advances demonstrates continuous flow generation of [1.1.1]propellane, a critical precursor for 1-BCP amine hydrochloride. Key parameters include:

ParameterValueImpact on Yield
Flow Rate8.5 mmol h⁻¹89% propellane
Temperature–78°CPrevents dimerization
DerivatizationIn-line quenchingDirect BCP synthesis

This method ensures on-demand propellane availability, streamlining downstream amine synthesis.

Comparative Analysis of Preparation Methods

Table 2. Method Comparison for 1-BCP Amine Hydrochloride Synthesis

MethodYield (%)ScalabilitySafety ProfileFunctional Group Tolerance
Catalytic Hydrazination72HighExcellentModerate
Photochemical55–68ModerateGoodHigh
Continuous Flow89*Very HighExcellentLow

*Yield for propellane generation; downstream steps required for amine synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-bicyclo[1.1.1]pentanylazanium;chloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or strain-driven ring-opening reactions. For purity validation:

  • Chloride Ion Analysis : Use argentometric titration or ion chromatography to quantify chloride content (≤0.021% impurities per USP guidelines) .
  • Structural Confirmation : Employ 1H^1\text{H}-/13C^{13}\text{C}-NMR to verify bicyclic geometry and azanium proton environments. X-ray crystallography is recommended for unambiguous confirmation of strained bicyclo[1.1.1]pentane frameworks .
  • Purity Thresholds : Follow pharmacopeial limits for sulfates (≤0.028%) and ammonium (≤0.02%) via gravimetric or spectrophotometric assays .

Q. How does the strained bicyclo[1.1.1]pentane framework influence the compound’s stability and reactivity?

  • Methodological Answer : The high ring strain (~30 kcal/mol) increases susceptibility to solvolysis. Assess reactivity via:

  • Kinetic Studies : Compare solvolysis rates in polar aprotic vs. protic solvents (e.g., acetone vs. ethanol) under controlled conditions.
  • Activation Energy Calculation : Use Eyring plots derived from variable-temperature NMR or conductivity measurements .
  • Comparative Analysis : Benchmark against less-strained analogs (e.g., bicyclo[2.2.2]octane derivatives), noting rate enhancements of 10410^4-10610^6 due to strain relief .

Advanced Research Questions

Q. What mechanistic insights explain contradictory solvolysis data for bicyclo[1.1.1]pentane derivatives in acidic vs. basic media?

  • Methodological Answer : Contradictions may arise from competing carbocation stabilization vs. ring-opening pathways. Resolve via:

  • Isotopic Labeling : Track 18O^{18}\text{O}-incorporation in hydrolysis products to distinguish SN1/SN2 mechanisms.
  • Computational Modeling : Perform DFT calculations to map transition states and compare with experimental kinetic isotope effects (KIEs) .
  • Data Reconciliation : Apply multivariate regression to isolate solvent polarity, nucleophilicity, and steric effects .

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model strain energy distribution using force fields parameterized for small-ring systems.
  • Quantum Mechanical (QM) Benchmarks : Calculate bond dissociation energies (BDEs) and strain enthalpies at the MP2/cc-pVTZ level .
  • Validation : Cross-reference computed ΔG\Delta G^\ddagger values with experimental Arrhenius parameters from kinetic studies .

Data-Driven Analysis

Table 1 : Comparative Solvolysis Rates of Bicyclic Chlorides (70°C, 80% EtOH)

Bicyclic StructureRelative Rate (krelk_{\text{rel}})
1-Bicyclo[1.1.1]pentyl9.4×1019.4 \times 10^1
1-Bicyclo[2.2.2]octyl1.0×1041.0 \times 10^{-4}
1-Adamantyl4.0×1014.0 \times 10^{-1}

Key Insight : The 1-bicyclo[1.1.1]pentyl system exhibits 105\sim 10^5-fold higher reactivity than less-strained analogs, underscoring strain-driven destabilization .

Guidelines for Addressing Contradictions

  • Literature Review : Prioritize peer-reviewed studies over preprint repositories. Use databases like SciFinder or Reaxys to collate kinetic and thermodynamic data .
  • Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., IUPAC-recommended conditions for solvolysis) .
  • Collaborative Validation : Engage in open-data initiatives to share raw datasets and computational workflows, aligning with FAIR principles .

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